![molecular formula C12H24O2Si B13027764 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one, also known by its systematic name dimethyl (3-[(tert-butyldimethylsilyl)oxy]phenyl)(methoxy)methyl)phosphonate , is a compound with the following chemical formula:
C16H29O5PSi
. It features a cyclopentanone ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxymethyl (MOM) group.Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one involves several steps. One common route includes the following reactions:
Hydroxylation: The cyclopentanone precursor undergoes hydroxylation at the desired position.
Protection: The hydroxyl group is protected using TBDMS to form the TBDMS ether.
Methylation: The protected hydroxyl group is further methylated using a suitable reagent (e.g., dimethyl sulfate or diazomethane) to introduce the MOM group.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic steps mentioned above can be adapted for large-scale production.
Analyse Chemischer Reaktionen
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one participates in various chemical reactions:
Hydrolysis: Removal of the TBDMS and MOM groups under acidic conditions yields the free cyclopentanone.
Oxidation: The cyclopentanone moiety can be oxidized to form corresponding carboxylic acids or other functional groups.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The TBDMS and MOM groups can be replaced by other functional groups.
Common reagents include acids (for deprotection), oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution).
Major products formed depend on the specific reaction conditions and the functional groups present.
Wissenschaftliche Forschungsanwendungen
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one finds applications in:
Organic Synthesis: As a versatile building block for the construction of complex molecules.
Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one is unique due to its TBDMS and MOM groups, similar compounds include:
trans-3-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol:
3-(tert-Butyldimethylsiloxy)propionaldehyde:
These compounds share structural motifs and may have overlapping applications.
Eigenschaften
Molekularformel |
C12H24O2Si |
|---|---|
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
NXCRSPYTFSICJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
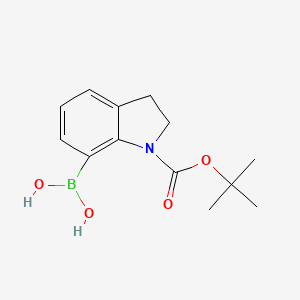
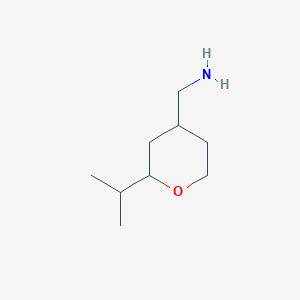
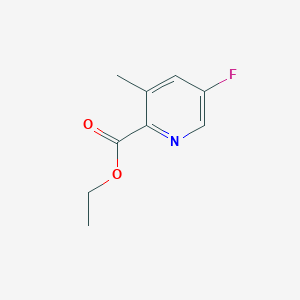
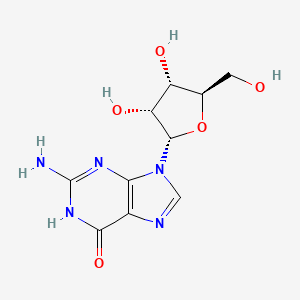
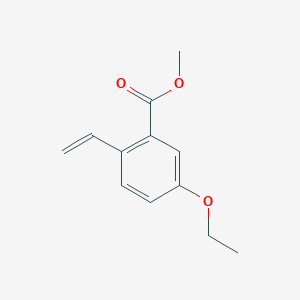
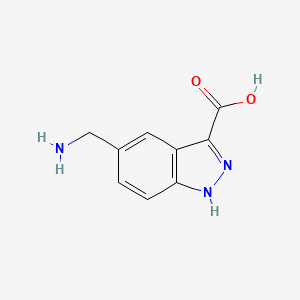
![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)

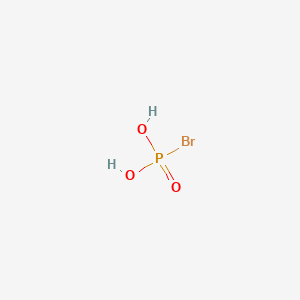
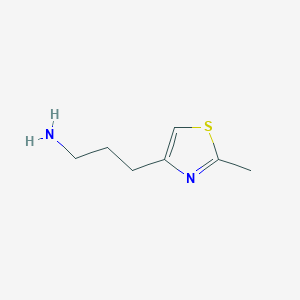
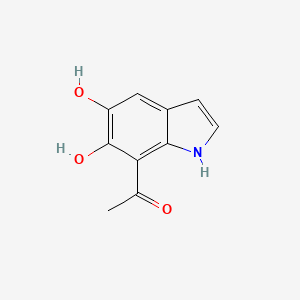
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
